
(2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile, also known as ICI 182,780, is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). It was first synthesized in the 1980s by scientists at Imperial Chemical Industries (ICI) in the United Kingdom. Since then, it has been extensively studied for its potential applications in breast cancer treatment and prevention.
Wirkmechanismus
Further studies may be conducted to elucidate the mechanism of action of (2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780 and to identify potential off-target effects.
5. Alternative applications: (2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780 may be investigated for its potential applications in other types of cancer and in non-cancerous conditions, such as osteoporosis.
In conclusion, (2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780 is a synthetic compound that has been extensively studied for its potential applications in breast cancer treatment and prevention. It works by binding to the estrogen receptor and blocking the estrogen signaling pathway, thereby inhibiting the growth and proliferation of breast cancer cells. It has several advantages for lab experiments, including its high potency and selectivity for the estrogen receptor, but also has some limitations, including its short half-life and potential for off-target effects. There are several future directions for research on (2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780, including combination therapy, biomarker identification, clinical trials, mechanism of action studies, and alternative applications.
Biochemische Und Physiologische Effekte
(2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780 has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels). It has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780 has several advantages for lab experiments, including its high potency and selectivity for the estrogen receptor, its ability to inhibit the growth and proliferation of breast cancer cells, and its potential for use in both ER-positive and ER-negative breast cancer cells. However, it also has some limitations, including its relatively short half-life and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on (2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780, including:
1. Combination therapy: (2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780 may be used in combination with other drugs to enhance its anti-cancer effects.
2. Biomarker identification: Biomarkers may be identified to predict the response to (2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780 and to monitor its efficacy.
3. Clinical trials: Clinical trials may be conducted to evaluate the safety and efficacy of (2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780 in breast cancer patients.
4.
Synthesemethoden
The synthesis of (2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780 involves several steps, starting from the reaction between 4-hydroxybenzaldehyde and propargyl bromide to form 4-prop-2-ynoxybenzaldehyde. This intermediate is then reacted with 4-methoxyphenyl magnesium bromide to form 4-prop-2-enoxybenzaldehyde. The final step involves the reaction between 4-prop-2-enoxybenzaldehyde and cyanide ion to form (2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile.
Wissenschaftliche Forschungsanwendungen
(2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780 has been extensively studied for its potential applications in breast cancer treatment and prevention. It works by binding to the estrogen receptor (ER) and blocking the estrogen signaling pathway, which is known to promote the growth and proliferation of breast cancer cells. It has been shown to be effective in both ER-positive and ER-negative breast cancer cells, making it a promising candidate for the treatment of all types of breast cancer.
Eigenschaften
CAS-Nummer |
153225-88-8 |
|---|---|
Produktname |
(2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile |
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile |
InChI |
InChI=1S/C11H11NO2/c1-2-7-14-10-5-3-9(4-6-10)11(13)8-12/h2-6,11,13H,1,7H2/t11-/m0/s1 |
InChI-Schlüssel |
XKRNDADVWIUTST-NSHDSACASA-N |
Isomerische SMILES |
C=CCOC1=CC=C(C=C1)[C@H](C#N)O |
SMILES |
C=CCOC1=CC=C(C=C1)C(C#N)O |
Kanonische SMILES |
C=CCOC1=CC=C(C=C1)C(C#N)O |
Synonyme |
(R)-4-(2-PROPENYLOXY)-MANDELONITRILE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B126239.png)
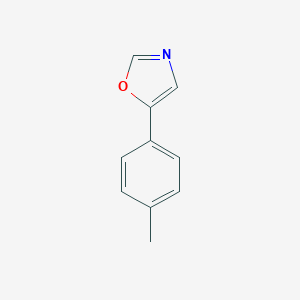
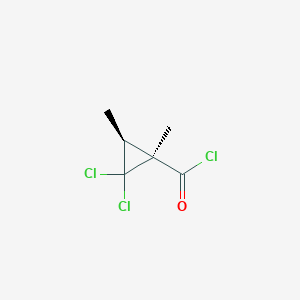




![[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid](/img/structure/B126256.png)
![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)
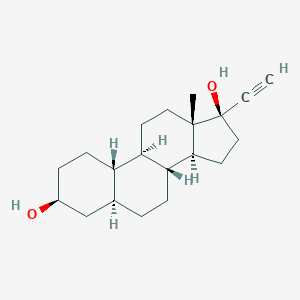
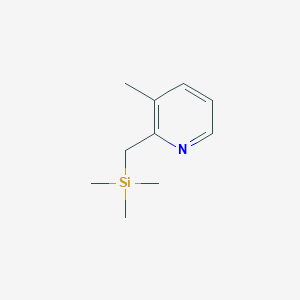
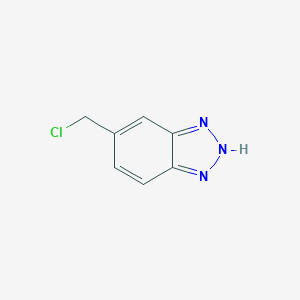
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B126274.png)